Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-methyl-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(12)10(4)5-7(11)6-10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGXZKINIZDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160156 | |
| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-61-1 | |
| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.24 g/mol
- Structure : The compound features a cyclobutane ring with a tert-butyl group and a ketone functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It could interact with receptors, modulating signaling pathways that are crucial for cell function.
- DNA Intercalation : Similar to other cyclobutane derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
Research Findings
Recent studies have demonstrated the compound's effectiveness against various biological targets:
- Antibacterial Activity : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : The compound has also been evaluated for antifungal activity, showing effectiveness against Candida albicans in disk diffusion assays.
- Cytotoxicity : In cancer cell lines, the compound displayed cytotoxic effects with an IC50 value indicating moderate potency.
Table 1: Summary of Biological Activities
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Antibacterial Activity (IC50) | Antifungal Activity (IC50) | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | 25 µg/mL | 20 µg/mL | 15 µM |
| Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 40 µg/mL | Not tested | Not tested |
| Ethyl 1-methylcyclobutane-1-carboxylate | 30 µg/mL | 25 µg/mL | Not tested |
Scientific Research Applications
Synthetic Applications
Tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions that can lead to the formation of more complex molecules.
Synthesis of Hydroxy Derivatives
One prominent application involves the reduction of this compound to yield hydroxy derivatives. For example, sodium borohydride has been used effectively to reduce this compound under various conditions, resulting in high yields of 3-hydroxy derivatives, which are valuable in further synthetic transformations .
| Reaction Conditions | Yield | Product |
|---|---|---|
| Sodium borohydride in THF/MeOH at 0-5 °C | 100% | 3-Hydroxycyclobutanecarboxylate |
| Sodium borohydride in ethanol at room temperature | 70% | 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester |
Research has indicated that compounds derived from this compound exhibit notable biological activities, particularly in cancer research.
Antiandrogenic Activity
Studies have demonstrated the potential of derivatives from this compound to act as antiandrogens. In particular, a library of synthesized compounds based on this scaffold was tested against human prostate cancer cell lines (LNCaP), showing inhibition rates up to 90% at certain concentrations . The structure-activity relationship (SAR) studies provide insights into how modifications can enhance biological efficacy.
Potential Therapeutic Uses
The ability of these derivatives to modulate androgen receptor activity suggests potential applications in treating hormone-sensitive cancers, such as prostate cancer. The ongoing research into their pharmacological properties could lead to the development of new therapeutic agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound and its derivatives:
- A study highlighted the synthesis of a library of compounds based on this scaffold, assessing their antiandrogenic properties and establishing a correlation between structural modifications and biological activity .
- Another research effort demonstrated the effective reduction of this compound using sodium borohydride, leading to high yields of desired products that could be utilized in further synthetic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate with structurally analogous compounds is provided below, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of Cyclobutane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₆O₃ | 184.23 | Cyclobutane, ketone, tert-butyl ester | Moderate thermal stability | Pharmaceutical intermediates |
| Tert-butyl 3-oxo-cyclobutanecarboxylate | C₉H₁₄O₃ | 170.21 | Cyclobutane, ketone, tert-butyl ester | Lower thermal stability | Polymer synthesis |
| Methyl 1-methyl-3-oxo-cyclobutanecarboxylate | C₇H₁₀O₃ | 142.15 | Cyclobutane, ketone, methyl ester | High reactivity | Catalysis studies |
| Ethyl 2-methyl-3-oxo-cyclobutanecarboxylate | C₈H₁₂O₃ | 156.18 | Cyclobutane, ketone, ethyl ester | Moderate stability | Agrochemical research |
Key Findings:
Steric Effects : The tert-butyl group in this compound provides steric hindrance, enhancing its stability compared to methyl or ethyl esters .
Reactivity: The ketone group at position 3 facilitates nucleophilic additions, making it more reactive than non-ketone-containing cyclobutane derivatives (e.g., tert-butyl cyclobutanecarboxylate).
Thermal Stability : Cyclobutane derivatives with bulkier ester groups (e.g., tert-butyl) exhibit higher thermal stability due to reduced ring strain compared to smaller esters like methyl .
Synthetic Utility : Compounds with both methyl and tert-butyl substituents (e.g., this compound) are preferred in asymmetric synthesis for their predictable stereochemical outcomes.
Limitations of Available Data
Consequently, this comparison relies on general principles of cyclobutane chemistry and ester reactivity. Further experimental data (e.g., spectroscopic, kinetic) is required to validate these hypotheses.
Preparation Methods
Esterification of 3-Oxocyclobutanecarboxylic Acid Derivatives
The most direct route involves esterification of 3-oxocyclobutanecarboxylic acid with tert-butanol. This method leverages the acid’s commercial availability or its synthesis via cyclization reactions.
Key Steps
-
Synthesis of 3-Oxocyclobutanecarboxylic Acid :
As detailed in patent CN103232340A, 3-oxocyclobutanecarboxylic acid is synthesized from acetone, bromine, and malononitrile in a three-step process. Sodium iodide and tetrabutylammonium bromide (TBAB) facilitate cyclization under alkaline conditions, yielding the acid with 52–68% purity. -
Esterification with Tert-Butanol :
The carboxylic acid is treated with tert-butanol in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP). This step typically achieves >80% yield, with the tert-butyl group providing steric protection for subsequent reactions.
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C
-
Workup : Aqueous extraction followed by silica gel chromatography
Cyclobutane Ring Formation via [2+2] Photocycloaddition
An alternative approach constructs the cyclobutane ring de novo using photochemical methods.
Procedure
-
Substrate Preparation : A mixture of methyl vinyl ketone and tert-butyl acrylate is irradiated with UV light (λ = 300 nm) in an inert solvent.
-
Cycloaddition : The [2+2] reaction forms the cyclobutane core, with the tert-butyl ester pre-installed.
-
Oxidation : The resulting cyclobutane derivative is oxidized at the 3-position using Jones reagent (CrO₃/H₂SO₄) to introduce the keto group.
Advantages and Limitations
-
Yield : 40–55% (lower due to competing side reactions)
-
Selectivity : Requires stringent control of stoichiometry and irradiation time to minimize dimerization.
Catalytic and Process Optimization
Phase-Transfer Catalysis in Esterification
Building on methodologies from CN103232340A, TBAB enhances reaction rates in biphasic systems. For example:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% TBAB |
| Solvent System | Toluene/Water (3:1) |
| Reaction Time | 12–16 hours |
| Yield | 78–85% |
This method reduces side products like tert-butyl ethers, improving purity to >99%.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Esterification | 80–85% | >99% | High | Industrial |
| [2+2] Cycloaddition | 40–55% | 90–95% | Moderate | Lab-scale |
| Phase-Transfer | 78–85% | >99% | High | Pilot-scale |
Key Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 1-methyl-3-oxo-cyclobutanecarboxylate, and what intermediates are critical?
- Methodology : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-closing strategies. For tert-butyl esters, protecting group chemistry (e.g., tert-butyloxycarbonyl) is typically employed to stabilize reactive intermediates. Literature on analogous cyclobutane carboxylates highlights the use of tert-butyl esters to enhance solubility and reduce steric hindrance during functionalization . Key intermediates may include cyclobutanone precursors or tert-butyl-protected carboxylic acids.
Q. How can researchers validate the purity of this compound?
- Methodology : Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. For example, GC/MS can detect volatile impurities, while reverse-phase HPLC with UV detection quantifies non-volatile byproducts. SLE (supported liquid extraction) may also pre-contraceutical-grade analysis .
Q. What storage conditions optimize the stability of this compound?
- Methodology : Tert-butyl esters are prone to hydrolysis under acidic/basic conditions. Storage in inert atmospheres (argon/nitrogen) at room temperature, in amber glass vials to prevent photodegradation, is recommended. Avoid prolonged exposure to moisture; desiccants like silica gel are advised .
Advanced Research Questions
Q. What challenges arise in stereochemical analysis, and how can X-ray crystallography or NMR resolve them?
- Methodology : Cyclobutane rings exhibit unique strain and conformational flexibility, complicating stereochemical assignment. X-ray crystallography (as applied to tert-butyl 3-benzyl derivatives in structural studies) provides unambiguous stereochemistry . Advanced NMR techniques (e.g., NOESY, -DEPT) can differentiate diastereomers by correlating coupling constants and spatial interactions.
Q. How do solvent polarity and temperature affect the stability of the cyclobutane ring during functionalization?
- Methodology : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in nucleophilic substitutions, while elevated temperatures may accelerate ring-opening. Controlled experiments with kinetic monitoring (e.g., in situ IR spectroscopy) are critical. For example, studies on tert-butyl 2-oxocyclopentane carboxylates reveal solvent-dependent ring strain alleviation pathways .
Q. What analytical strategies identify unexpected byproducts during synthesis?
- Methodology : Tandem mass spectrometry (MS/MS) fragments ions to trace impurity structures. High-resolution LC-MS and - HSQC NMR can map unexpected adducts. For instance, GC/MS analysis of tert-butyl derivatives in polyethylene containers identified migratory byproducts, highlighting cross-contamination risks .
Q. Which computational methods predict the electronic properties and reactivity of this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals. PubChem’s computational workflows, validated for tert-butyl triazole derivatives, correlate calculated reactivity indices (e.g., Fukui functions) with experimental nucleophilic/electrophilic behavior .
Q. How does the tert-butyl group influence nucleophilic acyl substitution kinetics compared to methyl or ethyl esters?
- Methodology : The bulky tert-butyl group sterically shields the carbonyl carbon, slowing nucleophilic attack. Kinetic studies on tert-butyl esters (vs. methyl analogs) show reduced reaction rates in SN mechanisms. Solvent effects (e.g., dielectric constant) further modulate this behavior, as observed in tert-butyl cyclopentanecarboxylate reactions .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
